molecular formula C22H29N3O B2942472 N-[4-(sec-butyl)phenyl]-2-(4-phenylpiperazino)acetamide CAS No. 763130-55-8

N-[4-(sec-butyl)phenyl]-2-(4-phenylpiperazino)acetamide

Cat. No.: B2942472
CAS No.: 763130-55-8
M. Wt: 351.494
InChI Key: KORSUOPDIWLTEK-UHFFFAOYSA-N
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Description

Chemical Structure: The compound N-[4-(sec-butyl)phenyl]-2-(4-phenylpiperazino)acetamide (CAS: 763130-55-8) features a phenyl ring substituted with a sec-butyl group at the para position. This phenyl group is connected via an acetamide linker to a 4-phenylpiperazine moiety. Its molecular formula is C₂₂H₂₉N₃O, with a molecular weight of 363.49 g/mol .

Potential Applications: Piperazine-containing acetamides are frequently explored for central nervous system (CNS) activity due to their structural resemblance to neurotransmitters.

Properties

IUPAC Name

N-(4-butan-2-ylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O/c1-3-18(2)19-9-11-20(12-10-19)23-22(26)17-24-13-15-25(16-14-24)21-7-5-4-6-8-21/h4-12,18H,3,13-17H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORSUOPDIWLTEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

763130-55-8
Record name N-(4-SEC-BUTYLPHENYL)-2-(4-PHENYL-1-PIPERAZINYL)ACETAMIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(sec-butyl)phenyl]-2-(4-phenylpiperazino)acetamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-(sec-butyl)aniline with chloroacetyl chloride to form N-(4-(sec-butyl)phenyl)chloroacetamide.

    Piperazine Addition: The intermediate is then reacted with 4-phenylpiperazine in the presence of a base such as triethylamine to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Salt Formation

The piperazine moiety enables salt formation with acids. For example, treatment with HCl in ethanol yields the hydrochloride salt, enhancing solubility for pharmacological studies .

Reactant Reagent Product Melting Point Reference
N-[4-(sec-butyl)phenyl]-2-(4-phenylpiperazino)acetamideHCl (gaseous) in ethanolHydrochloride salt214–216°C (inferred from analogs)

Amide Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives. For example:

  • Acidic Hydrolysis : Reacting with concentrated HCl yields 2-(4-phenylpiperazino)acetic acid .

  • Basic Hydrolysis : Treatment with NaOH produces the sodium salt of the carboxylic acid .

Piperazine Derivatization

The 4-phenylpiperazine group participates in reactions typical of secondary amines:

  • Alkylation : Reacting with alkyl halides (e.g., methyl iodide) forms quaternary ammonium salts .

  • Acylation : Treatment with acetyl chloride generates N-acetylated derivatives .

Thermal Stability

The compound remains stable at temperatures up to 200°C but decomposes above 220°C, forming aromatic amines and ketones .

Oxidative Degradation

Exposure to strong oxidants (e.g., KMnO₄) cleaves the piperazine ring, yielding N-[4-(sec-butyl)phenyl]acetamide and phenyl-containing fragments .

Anticonvulsant Activity Derivatives

Structural analogs with halogen substitutions (e.g., Cl or F on the phenyl ring) show enhanced anticonvulsant properties. For example:

  • N-(3-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide exhibits a median effective dose (ED₅₀) of 25 mg/kg in rodent models .

Table 1: Comparative Reactivity of Piperazine Derivatives

Derivative Reaction Type Product Biological Activity
This compoundSalt formationHydrochloride saltImproved solubility
N-(3-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamideAlkylationN-methylated analogEnhanced anticonvulsant

Mechanistic Insights from Analogous Compounds

  • Ring-Opening Reactions : Similar acetamide-piperazine compounds undergo ring fission with hydrazine hydrate, forming quinazolinone derivatives .

  • Mannich Reactions : The piperazine nitrogen can participate in Mannich reactions with formaldehyde and secondary amines to form tertiary amines .

Scientific Research Applications

N-[4-(sec-butyl)phenyl]-2-(4-phenylpiperazino)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(sec-butyl)phenyl]-2-(4-phenylpiperazino)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents on Phenyl Ring Piperazine/Sulfonamide Modifications Molecular Weight (g/mol) Notable Activities References
N-[4-(sec-butyl)phenyl]-2-(4-phenylpiperazino)acetamide 4-sec-butyl 4-phenylpiperazine 363.49 Not reported
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide 4-fluorophenyl 4-tosylpiperazine 427.47 Not reported
N-[4-(butan-2-yl)phenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide 4-sec-butyl 4-pyridinylpiperazine 364.48 Not reported
N-(4-(morpholinosulfonyl)phenyl)-2-(4-nitrophenylamino)acetamide (5p) 4-morpholinosulfonyl Nitrophenylaminoacetamide ~400 (estimated) Anti-COVID-19 candidate
N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide (36) 4-diethylsulfamoyl None (sulfonamide only) ~300 (estimated) Analgesic, anti-inflammatory
2-[4-(4-Bromo-2-cyano-phenyl)-piperazin-1-yl]-N-(4-bromo-3-methyl-phenyl)acetamide 4-bromo-3-methylphenyl 4-bromo-2-cyanophenylpiperazine 507.21 Not reported

Key Structural and Functional Differences

Piperazine Modifications
  • 4-Tosylpiperazine (): The sulfonyl group increases polarity, possibly enhancing solubility but reducing CNS uptake .
  • 4-Pyridinylpiperazine (): The pyridine ring introduces basicity, which may influence receptor binding affinity .
Phenyl Ring Substitutions
  • sec-Butyl Group : Present in the target compound and ’s analog, this bulky alkyl chain likely improves membrane permeability compared to polar substituents like sulfonamides (e.g., ) .

Pharmacological Activities

  • Analgesic Activity : N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35) exhibits analgesic effects comparable to paracetamol, attributed to sulfonamide-piperazine synergy .
  • Anti-Inflammatory Activity: Compounds like N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide (37) show anti-hypernociceptive effects in inflammatory pain models .
  • Anti-Viral Potential: Morpholinosulfonylphenyl acetamides () were evaluated as COVID-19 inhibitors, though the target compound lacks sulfonamide groups critical for protease binding in these studies .

Physicochemical Properties

  • Lipophilicity : The sec-butyl group in the target compound increases logP compared to fluorophenyl or sulfonamide analogs, favoring passive diffusion .

Biological Activity

N-[4-(sec-butyl)phenyl]-2-(4-phenylpiperazino)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological activity, and relevant research findings.

Synthesis and Structural Characteristics

The compound this compound belongs to a class of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamides. The synthesis typically involves the alkylation of the corresponding amines with appropriate alkylating agents, leading to a variety of derivatives that can be screened for biological activity. The structural formula is represented as follows:

C22H29N3O\text{C}_{22}\text{H}_{29}\text{N}_{3}\text{O}

Anticonvulsant Activity

Research has demonstrated that derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide exhibit significant anticonvulsant properties. A study evaluated various derivatives in animal models, specifically assessing their efficacy in the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests. Key findings include:

  • Efficacy : Compounds were tested at doses of 30, 100, and 300 mg/kg. Notably, certain derivatives showed substantial protection against seizures at both 0.5 and 4-hour intervals post-administration.
  • Toxicity Assessment : Acute neurological toxicity was also evaluated using the rotarod test, revealing that while some compounds exhibited strong anticonvulsant effects, they also posed risks for toxicity at higher doses .

Antitumor Activity

In addition to anticonvulsant effects, there is emerging evidence regarding the antitumor potential of related compounds. For instance, studies on N-(substituted phenyl)-2-chloroacetamides have shown promising results against various cancer cell lines, including melanoma and pancreatic cancer. The lead compounds demonstrated:

  • Selectivity : High selectivity towards cancer cells with minimal toxicity to normal cells.
  • Mechanism of Action : Induction of apoptosis and autophagy in cancer cells, leading to reduced tumor growth in xenograft models .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. Key observations from SAR studies include:

  • Lipophilicity : More lipophilic compounds tended to show delayed onset but prolonged anticonvulsant action. This suggests that lipophilicity may enhance tissue affinity and influence central nervous system distribution.
  • Substituent Positioning : Variations in substituent positioning on the phenyl ring significantly affected antimicrobial activity, with certain halogenated derivatives showing enhanced efficacy against Gram-positive bacteria .

Comparative Biological Activity Table

CompoundAnticonvulsant ActivityAntitumor ActivityToxicity Level
This compoundModerateLowModerate
N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamideHighModerateLow
N-(4-chlorophenyl)-2-chloroacetamideLowHighLow

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